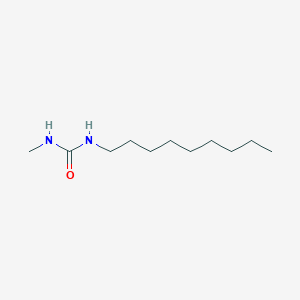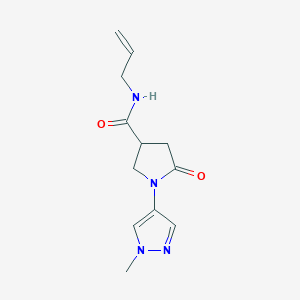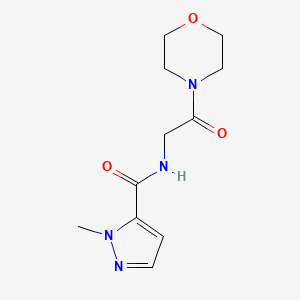![molecular formula C12H18N4O B7644270 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide is not fully understood, but it has been suggested that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of the activity of certain neurotransmitters. Additionally, this compound has been shown to have antinociceptive effects, which may contribute to its potential use as an analgesic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide in lab experiments include its potential as a fluorescent probe for the detection of metal ions in biological systems and its potential as a candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential as a candidate for the development of new drugs for the treatment of various diseases, and the exploration of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide can be synthesized using various methods, including the reaction of 1-(5-methyl-1H-pyrazol-3-yl)piperidine with prop-2-yn-1-amine in the presence of a catalyst. Another method involves the reaction of 1-(5-methyl-1H-pyrazol-3-yl)piperidine with propargyl bromide in the presence of a base. The synthesis of this compound has been reported in various scientific journals, and the purity and yield of the compound depend on the specific synthesis method used.
Eigenschaften
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-3-12(17)13-10-4-6-16(7-5-10)11-8-9(2)14-15-11/h3,8,10H,1,4-7H2,2H3,(H,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQUWSANMLHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7644190.png)
![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)


![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)



![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)